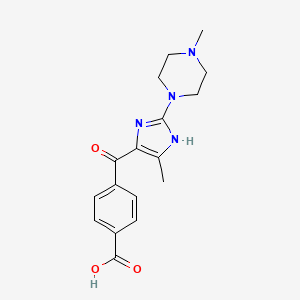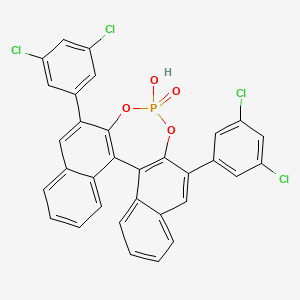
4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine” is a chemical compound with the molecular formula C14H22ClN3 and a molecular weight of 267.8 g/mol. It is a pyrimidine derivative, which is a class of compounds that are widely found in nature and display a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. Then, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were synthesized, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 . Attached to this ring are a chlorine atom, an ethyl group, and a 1-isopropylpiperidin-2-yl group.Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Aplicaciones Científicas De Investigación
1. Optical and Photophysical Properties
The pyrimidine ring, a component of 4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine, is known for its presence in DNA and RNA as nitrogenous bases. Thiopyrimidine derivatives, related to this compound, have shown promising applications in the medicine and nonlinear optics fields. Studies reveal that these derivatives exhibit significant non-linear optical (NLO) characteristics, making them potential candidates for optoelectronic applications. Specifically, the phenyl pyrimidine derivatives, related to 4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine, have been studied for their NLO properties and photophysical properties using density functional theory (DFT) and time-dependent DFT (TDDFT), suggesting their suitability for high-tech applications in the field of optoelectronics (Hussain et al., 2020).
2. Biodegradation of Related Compounds
While not directly studying 4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine, research on the degradation of chlorimuron-ethyl, a compound with a similar pyrimidine structure, by Aspergillus niger in soil indicates the potential microbial transformation and environmental impact of pyrimidine-based herbicides. This study provides insights into the biodegradation pathways of pyrimidine derivatives in agricultural settings, which may be relevant for understanding the environmental behavior of related compounds (Sharma et al., 2012).
3. Crystallography and Hydrogen Bonding Studies
Investigations into the crystal structures of pyrimidine derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, have contributed to understanding the molecular recognition processes in pharmaceuticals. These studies focus on the hydrogen bonding and tautomeric forms of the pyrimidine ring, essential for drug action and biological interactions. The detailed analysis of hydrogen bonding patterns and molecular structures provides foundational knowledge for the design and application of pyrimidine-based drugs and compounds (Rajam et al., 2017).
Direcciones Futuras
The future directions for the study and application of “4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities. There is also potential for the development of new pyrimidines as anti-inflammatory agents .
Mecanismo De Acción
Target of Action
This compound has potential applications in various fields of research and industry, suggesting that it may interact with multiple targets.
Mode of Action
. This suggests that “4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine” might also participate in similar reactions.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
. This suggests that “4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine” might also have similar effects.
Action Environment
. Environmental factors such as temperature, pH, and the presence of other compounds can significantly affect the action and stability of a compound.
Propiedades
IUPAC Name |
4-chloro-6-[2-(1-propan-2-ylpiperidin-2-yl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-8-4-3-5-13(18)7-6-12-9-14(15)17-10-16-12/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQOUPSNQYLMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164300 | |
| Record name | Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine | |
CAS RN |
1316218-56-0 | |
| Record name | Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316218-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-8-methoxypyrido[3,4-d]pyrimidine](/img/structure/B1399301.png)


![1,1,3-Trimethyl-2-(2-{2-phenyl-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1399307.png)







